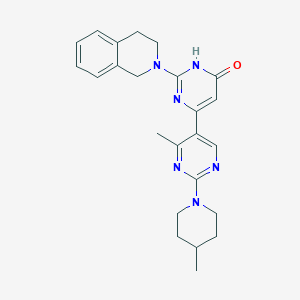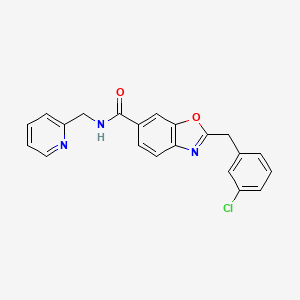
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential as a fungicide. This compound has shown promising results in inhibiting the growth of various fungi, making it a valuable tool for agricultural and industrial applications. In
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol involves the inhibition of ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to membrane disruption and cell death. This compound specifically targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals and other non-target organisms. However, it may have some negative effects on the environment, as it can persist in soil and water systems. This compound has also been shown to have some phytotoxicity, which may limit its use as a seed treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol in lab experiments is its specificity for fungal lanosterol 14α-demethylase. This allows for targeted inhibition of fungal growth, without affecting non-target organisms. However, its phytotoxicity and potential environmental impact may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol. One area of interest is the development of new formulations and delivery systems for this compound, which may improve its efficacy and reduce its environmental impact. Another area of research is the investigation of its potential as a synergist with other fungicides, which may enhance its antifungal activity. Additionally, further studies are needed to assess its long-term effects on soil and water systems, as well as its potential for resistance development in target fungi.
Synthesemethoden
The synthesis of 1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol involves the reaction of 4-chlorophenol with sodium hydride, followed by the addition of 1H-1,2,4-triazole-5-thiol. The resulting compound is then oxidized with hydrogen peroxide to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has been extensively studied for its antifungal properties. It has been shown to inhibit the growth of various fungi, including Aspergillus flavus, Fusarium oxysporum, and Rhizoctonia solani. This compound has also been tested for its potential as a seed treatment for controlling seed-borne diseases in various crops, such as wheat, barley, and maize.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3S/c12-8-1-3-10(4-2-8)18-5-9(16)6-19(17)11-13-7-14-15-11/h1-4,7,9,16H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOLCDLKSGXWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CS(=O)C2=NC=NN2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6027485.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclobutanecarboxamide](/img/structure/B6027497.png)
![(3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6027502.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6027508.png)
![1-(2-phenylethyl)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6027511.png)
![6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6027530.png)
![ethyl 3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6027533.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6027539.png)
![3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine](/img/structure/B6027544.png)


![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)
![3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)